
tert-Butyl 5-amino-2-chloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-amino-2-chloronicotinate is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of nicotinic acid and contains a tert-butyl ester group, an amino group at the 5-position, and a chlorine atom at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-2-chloronicotinate typically involves multiple steps. One common method starts with the chlorination of nicotinic acid to produce 2-chloronicotinic acid. This intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl 2-chloronicotinate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors may be used to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
tert-Butyl 5-amino-2-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it to primary amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Primary amines.
Hydrolysis Products: Corresponding carboxylic acid.
科学的研究の応用
tert-Butyl 5-amino-2-chloronicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 5-amino-2-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom and ester group may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butyl 2-chloronicotinate: Lacks the amino group at the 5-position.
tert-Butyl 5-amino-2-bromonicotinate: Contains a bromine atom instead of chlorine.
tert-Butyl 5-amino-2-fluoronicotinate: Contains a fluorine atom instead of chlorine.
Uniqueness
tert-Butyl 5-amino-2-chloronicotinate is unique due to the presence of both the amino group and chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
tert-butyl 5-amino-2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)7-4-6(12)5-13-8(7)11/h4-5H,12H2,1-3H3 |
InChIキー |
KNCPTRNMVDSFGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
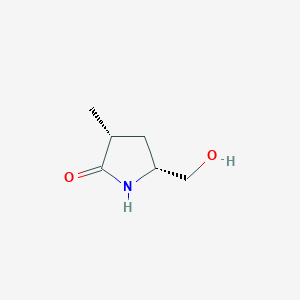

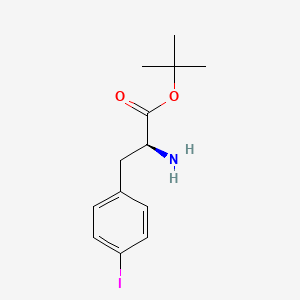
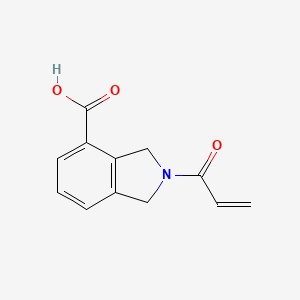
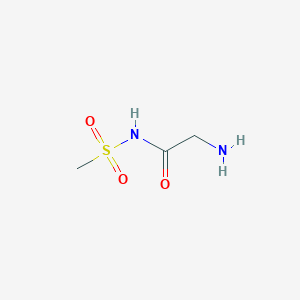
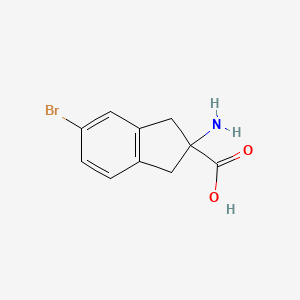

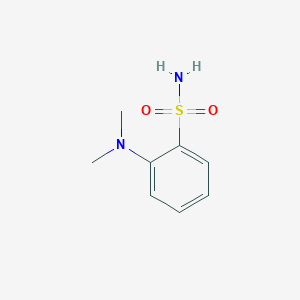
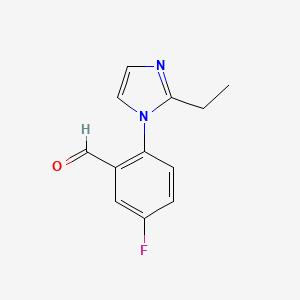
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
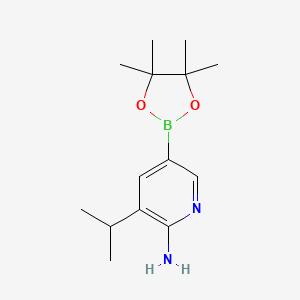
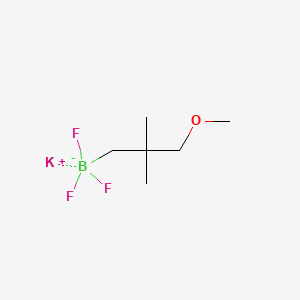
![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)
